Peptide bêta-amyloïde (1-40) rat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amyloid beta-peptide (1-40) rat is a peptide fragment derived from the amyloid precursor protein. This peptide is composed of 40 amino acids and is known to accumulate as insoluble extracellular deposits around neurons, leading to the formation of senile plaques associated with Alzheimer’s disease . The peptide is used extensively in research to study the pathogenesis of Alzheimer’s disease and other neurodegenerative disorders.
Applications De Recherche Scientifique
Amyloid beta-peptide (1-40) rat is used in various scientific research applications, including:
Neuroscience: Studying the mechanisms of neurodegeneration in Alzheimer’s disease.
Pharmacology: Screening potential therapeutic agents that can inhibit peptide aggregation.
Biochemistry: Investigating the peptide’s interactions with other biomolecules.
Toxicology: Assessing the peptide’s neurotoxic effects in vitro and in vivo
Mécanisme D'action
Target of Action
The primary targets of Amyloid Beta-Peptide (1-40) Rat are neuronal receptors, including subtypes of acetylcholine and glutamatergic receptors . Additionally, insulin, amylin, and the receptor for advanced glycation end products could be potential targets for soluble Amyloid Beta-Peptide (1-40) Rat oligomer-mediated neurotoxicity .
Mode of Action
Amyloid Beta-Peptide (1-40) Rat interacts with its targets, leading to a series of changes. For instance, it increases the influx of calcium ions, which can induce neurodegeneration in the rat hippocampal neurons of the CA1 subfield . It also induces apoptosis , a process of programmed cell death that may contribute to the neurodegenerative effects observed in Alzheimer’s disease.
Biochemical Pathways
Amyloid Beta-Peptide (1-40) Rat affects several biochemical pathways. It is generated from the amyloid precursor protein (APP) through a process known as amyloidogenic pathway . This involves the cleavage of APP by beta-secretase (BACE1) and gamma-secretase, resulting in the formation of Amyloid Beta-Peptide (1-40) Rat . The peptide can then aggregate and deposit around neurons, leading to the formation of senile plaques associated with Alzheimer’s disease .
Pharmacokinetics
It is known that the peptide can aggregate and deposit in the brain after secretion . The normal rat brain could produce enzymes that mediate the conversion of Amyloid Beta-Peptide (1-40) Rat into processed variants similar to those in Alzheimer’s disease .
Result of Action
The action of Amyloid Beta-Peptide (1-40) Rat leads to several molecular and cellular effects. It contributes to the formation of amyloid fibrils in the rat brain, which are similar to those observed in Alzheimer’s disease . The peptide also induces neurodegeneration and apoptosis , leading to neuronal cell death . Moreover, it can impact peripheral immune responses , suggesting a role in neuroinflammation.
Action Environment
The action of Amyloid Beta-Peptide (1-40) Rat can be influenced by various environmental factors. For instance, factors in the rat brain might inhibit the fibrillar assembly of soluble Amyloid Beta-Peptide (1-40) Rat . Moreover, the peptide’s action can be modulated by alterations in membrane structure . Understanding these environmental influences could provide insights into the variability in the peptide’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Amyloid beta-peptide (1-40) rat plays a significant role in biochemical reactions, particularly in the context of Alzheimer’s disease. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is generated from the amyloid precursor protein through sequential cleavage by beta-secretase and gamma-secretase . The peptide can aggregate to form oligomers and fibrils, which are associated with neurotoxicity. It also interacts with metal ions such as zinc and copper, which can influence its aggregation properties .
Cellular Effects
Amyloid beta-peptide (1-40) rat has profound effects on various cell types and cellular processes. It can induce neuroinflammation, synapse loss, and neuronal cell death . The peptide influences cell signaling pathways, including those involving calcium homeostasis and oxidative stress. It can also affect gene expression and cellular metabolism, leading to altered cellular functions . In microglia, for example, amyloid beta-peptide (1-40) rat can trigger a proinflammatory response, increasing the production of cytokines such as TNF-alpha and IL-1beta .
Molecular Mechanism
At the molecular level, amyloid beta-peptide (1-40) rat exerts its effects through various mechanisms. It can bind to cell surface receptors, such as the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity . The peptide can also interact with membrane lipids, disrupting membrane integrity and function . Additionally, amyloid beta-peptide (1-40) rat can inhibit or activate enzymes involved in its own metabolism, such as neprilysin and insulin-degrading enzyme . These interactions can lead to changes in gene expression and protein synthesis, further contributing to its neurotoxic effects .
Temporal Effects in Laboratory Settings
The effects of amyloid beta-peptide (1-40) rat can change over time in laboratory settings. The peptide is known to be relatively stable, but it can undergo degradation under certain conditions . Long-term studies have shown that amyloid beta-peptide (1-40) rat can lead to sustained neuroinflammation and neuronal damage . In vitro studies have demonstrated that the peptide can form stable oligomers and fibrils over time, which are associated with increased neurotoxicity .
Dosage Effects in Animal Models
The effects of amyloid beta-peptide (1-40) rat vary with different dosages in animal models. At low doses, the peptide can have neurotrophic effects, promoting neuronal survival and growth . At higher doses, it can induce neurotoxicity, leading to neuronal cell death and cognitive deficits . Studies have shown that there is a threshold effect, where the peptide’s neurotoxic effects become more pronounced at higher concentrations . Additionally, high doses of amyloid beta-peptide (1-40) rat can lead to adverse effects such as astrogliosis and increased oxidative stress .
Metabolic Pathways
Amyloid beta-peptide (1-40) rat is involved in several metabolic pathways. It is generated from the amyloid precursor protein through the action of beta-secretase and gamma-secretase . The peptide can be degraded by enzymes such as neprilysin and insulin-degrading enzyme . It can also interact with metal ions, which can influence its aggregation and degradation . These interactions can affect metabolic flux and the levels of various metabolites in the brain .
Transport and Distribution
Amyloid beta-peptide (1-40) rat is transported and distributed within cells and tissues through various mechanisms. It can be internalized by cells via endocytosis and transported to different cellular compartments . The peptide can also interact with transporters and binding proteins, which can influence its localization and accumulation . Studies have shown that amyloid beta-peptide (1-40) rat can accumulate in lysosomes and endosomes, where it can undergo degradation or aggregation .
Subcellular Localization
The subcellular localization of amyloid beta-peptide (1-40) rat can affect its activity and function. The peptide is found in various cellular compartments, including the cytoplasm, endosomes, and lysosomes . It can also be localized to the cell membrane, where it can interact with membrane proteins and lipids . The localization of amyloid beta-peptide (1-40) rat can be influenced by post-translational modifications and targeting signals, which can direct it to specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amyloid beta-peptide (1-40) rat typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of amyloid beta-peptide (1-40) rat involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Amyloid beta-peptide (1-40) rat can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure.
Aggregation: The peptide can aggregate to form fibrils, a process that is central to its role in Alzheimer’s disease.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides.
Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol.
Aggregation Conditions: Physiological pH and temperature, presence of metal ions such as zinc and copper.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers and higher-order oligomers.
Reduction: Monomeric peptide with free thiol groups.
Aggregation: Amyloid fibrils and plaques.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amyloid beta-peptide (1-42): Another variant of the amyloid beta-peptide, which is more prone to aggregation and is considered more toxic.
Amyloid beta-peptide (1-38): A shorter variant with different aggregation properties.
Uniqueness
Amyloid beta-peptide (1-40) rat is unique in its specific sequence and aggregation behavior, making it a valuable model for studying the early stages of amyloid plaque formation. Its relatively lower aggregation propensity compared to amyloid beta-peptide (1-42) allows for the investigation of initial aggregation events .
Propriétés
Numéro CAS |
144409-98-3 |
---|---|
Formule moléculaire |
C190H291N51O57S |
Poids moléculaire |
4234 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-6-amino-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[2-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[(2-amino-3-carboxypropanoyl)amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C190H291N51O57S/c1-25-101(19)155(184(292)207-87-140(250)213-121(68-93(3)4)172(280)223-120(63-67-299-24)170(278)235-149(95(7)8)182(290)205-82-136(246)201-83-142(252)234-151(97(11)12)187(295)239-154(100(17)18)189(297)298)241-188(296)156(102(20)26-2)240-159(267)103(21)210-137(247)84-202-161(269)113(52-39-41-64-191)219-177(285)129(77-135(195)245)229-181(289)133(90-243)216-141(251)88-206-183(291)150(96(9)10)236-180(288)131(79-148(263)264)230-168(276)118(57-61-144(255)256)218-158(266)105(23)212-171(279)125(72-108-48-35-29-36-49-108)227-174(282)126(73-109-50-37-30-38-51-109)232-186(294)153(99(15)16)238-179(287)122(69-94(5)6)225-164(272)114(53-40-42-65-192)220-166(274)116(55-59-134(194)244)221-176(284)128(75-111-81-199-92-209-111)228-165(273)115(54-43-66-200-190(196)197)224-185(293)152(98(13)14)237-169(277)119(58-62-145(257)258)222-173(281)124(71-107-46-33-28-34-47-107)214-138(248)86-204-163(271)132(89-242)233-178(286)130(78-147(261)262)231-175(283)127(74-110-80-198-91-208-110)215-139(249)85-203-162(270)123(70-106-44-31-27-32-45-106)226-167(275)117(56-60-143(253)254)217-157(265)104(22)211-160(268)112(193)76-146(259)260/h27-38,44-51,80-81,91-105,112-133,149-156,242-243H,25-26,39-43,52-79,82-90,191-193H2,1-24H3,(H2,194,244)(H2,195,245)(H,198,208)(H,199,209)(H,201,246)(H,202,269)(H,203,270)(H,204,271)(H,205,290)(H,206,291)(H,207,292)(H,210,247)(H,211,268)(H,212,279)(H,213,250)(H,214,248)(H,215,249)(H,216,251)(H,217,265)(H,218,266)(H,219,285)(H,220,274)(H,221,284)(H,222,281)(H,223,280)(H,224,293)(H,225,272)(H,226,275)(H,227,282)(H,228,273)(H,229,289)(H,230,276)(H,231,283)(H,232,294)(H,233,286)(H,234,252)(H,235,278)(H,236,288)(H,237,277)(H,238,287)(H,239,295)(H,240,267)(H,241,296)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,297,298)(H4,196,197,200)/t101?,102?,103-,104+,105+,112?,113-,114+,115+,116+,117+,118-,119+,120-,121-,122+,123+,124+,125+,126+,127+,128+,129-,130+,131-,132+,133-,149-,150-,151-,152+,153+,154-,155-,156-/m1/s1 |
Clé InChI |
KBNPAOMRSZGNFV-BQEDMFEPSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
SMILES isomérique |
CCC(C)[C@H](C(=O)N[C@H](C(C)CC)C(=O)NCC(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCSC)C(=O)N[C@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C(CC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Séquence |
One Letter Code: DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGGVV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.